molecular formula C29H26N4O5 B12744977 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- CAS No. 138349-44-7

2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)-

Cat. No.: B12744977
CAS No.: 138349-44-7
M. Wt: 510.5 g/mol
InChI Key: JFXOBIOHTPXLPI-UHFFFAOYSA-N
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Description

2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by its unique structural features, including a hexanamide group, a dioxo group, and a nitrophenyl-indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- typically involves multi-step organic reactions. The process may include the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Hexanamide Group: The hexanamide group can be introduced via amidation reactions using appropriate amine and acid derivatives.

    Incorporation of the Dioxo Group: The dioxo group can be introduced through oxidation reactions.

    Attachment of the Nitrophenyl-Indole Moiety: The nitrophenyl-indole moiety can be attached through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce corresponding oxides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact mechanism depends on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2H-Isoindole-2-hexanamide: A simpler analog without the dioxo and nitrophenyl-indole groups.

    1,3-Dihydro-1,3-dioxo-N-(3-methyl-1H-indol-2-yl): Lacks the hexanamide and nitrophenyl groups.

    N-(3-Methyl-1-(4-nitrophenyl)-1H-indol-2-yl): Does not contain the isoindole and dioxo groups.

Uniqueness

The uniqueness of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- lies in its combination of structural features, which may confer distinct chemical and biological properties

Properties

CAS No.

138349-44-7

Molecular Formula

C29H26N4O5

Molecular Weight

510.5 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-1-(4-nitrophenyl)indol-2-yl]hexanamide

InChI

InChI=1S/C29H26N4O5/c1-19-22-9-6-7-12-25(22)32(20-14-16-21(17-15-20)33(37)38)27(19)30-26(34)13-3-2-8-18-31-28(35)23-10-4-5-11-24(23)29(31)36/h4-7,9-12,14-17H,2-3,8,13,18H2,1H3,(H,30,34)

InChI Key

JFXOBIOHTPXLPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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